(Z)-N'-(2-chloroacetoxy)nicotinimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-N’-(2-chloroacetoxy)nicotinimidamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a nicotinimidamide core with a 2-chloroacetoxy substituent, which imparts specific chemical properties and reactivity.
Vorbereitungsmethoden
The synthesis of (Z)-N’-(2-chloroacetoxy)nicotinimidamide typically involves the reaction of nicotinimidamide with chloroacetic acid or its derivatives under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Analyse Chemischer Reaktionen
(Z)-N’-(2-chloroacetoxy)nicotinimidamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetoxy group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The ester linkage in the chloroacetoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents employed.
Wissenschaftliche Forschungsanwendungen
(Z)-N’-(2-chloroacetoxy)nicotinimidamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (Z)-N’-(2-chloroacetoxy)nicotinimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetoxy group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can trigger various cellular pathways and responses, depending on the specific target and context.
Vergleich Mit ähnlichen Verbindungen
(Z)-N’-(2-chloroacetoxy)nicotinimidamide can be compared with other similar compounds, such as:
2-(2-chloroacetoxy)acetic acid: Shares the chloroacetoxy group but has a different core structure.
Sodium chloroacetate: Contains the chloroacetate moiety but lacks the nicotinimidamide core.
1,2-Bis-[2-(2-chloroacetoxy)-ethoxy]-ethane: Features multiple chloroacetoxy groups and a different backbone.
Eigenschaften
Molekularformel |
C8H8ClN3O2 |
---|---|
Molekulargewicht |
213.62 g/mol |
IUPAC-Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-chloroacetate |
InChI |
InChI=1S/C8H8ClN3O2/c9-4-7(13)14-12-8(10)6-2-1-3-11-5-6/h1-3,5H,4H2,(H2,10,12) |
InChI-Schlüssel |
IJNGQHGLZMEYJF-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC(=CN=C1)/C(=N/OC(=O)CCl)/N |
Kanonische SMILES |
C1=CC(=CN=C1)C(=NOC(=O)CCl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.